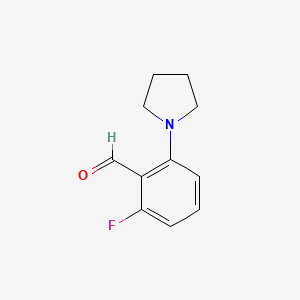

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde

Description

Significance of Aryl Fluorides in Contemporary Synthetic Transformations

The introduction of fluorine into an aromatic ring, creating an aryl fluoride (B91410), can profoundly alter a molecule's characteristics. youtube.com Due to fluorine's high electronegativity and relatively small size, its substitution for hydrogen can lead to significant changes in acidity, lipophilicity, and metabolic stability. youtube.com In medicinal chemistry, this is often exploited to block metabolic hydroxylation, a common pathway for drug degradation in the body, thereby enhancing the pharmacokinetic profile of a therapeutic agent. youtube.com

Furthermore, the carbon-fluorine bond is exceptionally strong, lending increased thermal and chemical stability to the molecule. acs.org Aryl fluorides are also critical intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. mit.edu The development of methods for the catalytic conversion of aryl triflates and bromides into aryl fluorides has expanded the accessibility of these important compounds. mit.edu

Role of Pyrrolidine (B122466) Moieties in Advanced Chemical Synthesis and Catalysis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous and privileged scaffold in organic chemistry. nih.gov It is a core structural motif in a vast number of natural products, biologically active compounds, and FDA-approved pharmaceuticals. nih.govnih.gov This prevalence is due to the ring's unique conformational properties and the ability of the nitrogen atom to act as both a hydrogen bond acceptor and a nucleophile. researchgate.net

In the realm of catalysis, chiral pyrrolidine derivatives, most notably proline, have been pivotal in the development of asymmetric organocatalysis. nih.govbohrium.com These catalysts can form structurally defined enamines or iminium ions with carbonyl compounds, enabling a wide range of enantioselective transformations without the need for metal catalysts. nih.gov This has made the pyrrolidine scaffold a cornerstone for the efficient and environmentally friendly synthesis of complex chiral molecules. nih.govbohrium.com

Positioning of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde within Modern Organic Research

This compound is a specialized chemical compound that embodies the strategic combination of the functional groups discussed above. ontosight.ai It is classified as a fluorinated aryl aldehyde and an organic building block. bldpharm.com Its structure, featuring a benzaldehyde (B42025) core, is substituted with a fluorine atom and a pyrrolidine ring at the ortho positions.

This specific arrangement suggests its primary role as a versatile intermediate in the synthesis of more complex molecular architectures, particularly within medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for a wide array of transformations, such as Wittig reactions, reductive aminations, and aldol (B89426) condensations.

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction, where a precursor like 2,6-difluorobenzaldehyde (B1295200) or 2-fluoro-6-chlorobenzaldehyde is reacted with pyrrolidine. The electron-withdrawing nature of the fluorine and aldehyde groups activates the aromatic ring, facilitating the displacement of the other halogen leaving group by the pyrrolidine nucleophile.

The compound's true value lies in its potential as a precursor to novel chemical entities. For instance, the core structure is related to motifs found in compounds designed as selective enzyme inhibitors. Research into phosphodiesterase (PDE) 10A inhibitors, for example, has utilized a 6-pyrrolidin-1-yl pyrimidine (B1678525) scaffold, highlighting the utility of this substitution pattern in generating biologically active molecules. nih.gov Therefore, this compound is positioned in modern research as a valuable, functionalized building block for the synthesis of complex target molecules that leverage the combined benefits of aryl fluorides and pyrrolidine moieties.

Compound Properties Below is a summary of the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 193.22 g/mol |

| CAS Number | 867205-19-4 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJAQWVHRQAPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327228 | |

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

867205-19-4 | |

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Pyrrolidin 1 Yl Benzaldehyde

Direct Synthetic Approaches

The most direct and widely utilized method for the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde involves the nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the reaction of a suitable difluoro-substituted benzaldehyde (B42025) derivative with pyrrolidine (B122466).

Alternative Synthetic Routes to the this compound Core

While the SNAr reaction of 2,6-difluorobenzaldehyde (B1295200) is the most direct route, alternative synthetic strategies can be envisioned. One such approach could involve the introduction of the aldehyde functionality at a later stage of the synthesis. For instance, a precursor such as 1-fluoro-3-(pyrrolidin-1-yl)benzene could be synthesized first, followed by ortho-lithiation and subsequent formylation to introduce the aldehyde group at the desired position. However, this multi-step approach is generally less efficient than the direct SNAr strategy.

Precursors and Advanced Starting Materials for Synthesis and Elaboration

The primary precursors for the direct synthesis of this compound are 2,6-difluorobenzaldehyde and pyrrolidine. 2,6-Difluorobenzaldehyde is a commercially available starting material that serves as the electrophilic aromatic core. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.

For the elaboration of the target compound, this compound itself serves as an advanced starting material. The aldehyde functionality can be further modified through various chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, allowing for the synthesis of a diverse range of derivatives.

Analytical Techniques for Monitoring Reaction Progression and Product Purity in Synthesis

The successful synthesis and purification of this compound are critically dependent on the rigorous application of various analytical methods. These techniques allow for real-time monitoring of the reaction and a thorough assessment of the final product's purity.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique for rapidly monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. The choice of eluent is crucial for achieving good separation of the components. For compounds of similar polarity to this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is typically employed. The separated spots are then visualized, often under UV light, allowing for the calculation of the retention factor (Rf) for each component. A higher Rf value indicates lower polarity. This qualitative assessment helps in determining the optimal reaction time and provides a preliminary indication of the product's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are vital for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine ring. The chemical shift (δ) of the aldehydic proton would appear significantly downfield (typically around 9-10 ppm). The aromatic protons would resonate in the aromatic region (around 6.5-8 ppm), with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The protons of the pyrrolidine ring would appear in the aliphatic region (typically 1.5-4 ppm). The integration of these signals corresponds to the number of protons of each type.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound would display characteristic signals for the carbonyl carbon of the aldehyde (typically in the range of 185-200 ppm), the aromatic carbons (around 110-165 ppm), and the aliphatic carbons of the pyrrolidine ring (around 20-60 ppm). The presence of the fluorine atom would also influence the chemical shifts of the adjacent carbon atoms due to through-bond coupling (C-F coupling).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.22 g/mol ). The presence of isotopes, particularly ¹³C, would result in a small [M+1]⁺ peak. Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

The following table summarizes the expected analytical data for this compound. It is important to note that the exact values can vary depending on the experimental conditions, such as the solvent used for NMR spectroscopy.

| Analytical Technique | Parameter | Expected Value/Observation |

| TLC | Rf Value | Dependent on the specific eluent system used. |

| ¹H NMR | Chemical Shift (δ) | Aldehydic proton: ~9-10 ppm; Aromatic protons: ~6.5-8 ppm; Pyrrolidine protons: ~1.5-4 ppm. |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon: ~185-200 ppm; Aromatic carbons: ~110-165 ppm; Pyrrolidine carbons: ~20-60 ppm. |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 193.22 |

By combining the information obtained from these analytical techniques, chemists can confidently monitor the synthesis of this compound and ensure the high purity of the final isolated product.

Reactivity and Chemical Transformations of 2 Fluoro 6 Pyrrolidin 1 Yl Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde, readily participating in a variety of nucleophilic addition and condensation reactions.

Carbonyl Condensation Reactions

Condensation reactions involving the aldehyde are fundamental to the synthesis of more complex molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. sci-hub.sesigmaaldrich.com This reaction, typically catalyzed by a weak base such as an amine, is a powerful tool for carbon-carbon bond formation. sigmaaldrich.com In the context of this compound, the electrophilic carbonyl carbon is susceptible to attack by carbanions generated from active methylene compounds like malonates, cyanoacetates, and malononitrile. nih.govresearchgate.net

The reaction proceeds through a multi-step mechanism. Initially, the basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). The resulting tetrahedral intermediate is subsequently protonated to form a β-hydroxy carbonyl compound. sigmaaldrich.com Under the reaction conditions, this intermediate readily undergoes dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.com The rate and outcome of the Knoevenagel condensation can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Benzaldehydes

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzaldehyde | Diethyl malonate | Piperidine | Diethyl 2-benzylidenemalonate |

| Substituted Benzaldehydes | Isobutyl cyanoacetate | Piperidine | Ring-disubstituted isobutyl phenylcyanoacrylates researchgate.net |

| Syringaldehyde | Malonic acid | Environmentally benign amines | Sinapinic acid researchgate.net |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.govijacskros.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). nih.govresearchgate.netedu.krd

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com These compounds are of significant interest due to their wide range of applications in various fields, including coordination chemistry and medicinal chemistry. nih.govresearchgate.net The synthesis of Schiff bases can be carried out under various conditions, often with acid or base catalysis, or even under microwave irradiation. ijacskros.com

Table 2: Synthesis of Schiff Bases from Benzaldehydes

| Carbonyl Compound | Primary Amine | Reaction Conditions | Product Type |

| Substituted benzaldehydes | Substituted aniline (B41778) | Condensation reaction | Halo-functionalized crystalline Schiff base nih.gov |

| Cinnamaldehyde | p-Toluidine | Stirred in acetic acid | (1E,2E)-N-(4-methyl phenyl)4-phenylbut-3-en-1-imine researchgate.net |

| Benzaldehyde | Aniline | Stirred in ethanol | Benzaldine aniline Schiff base edu.krd |

Chemo- and Regioselective Reduction and Oxidation Pathways

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction of the aldehyde to the corresponding alcohol can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a common reagent for this transformation. The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol.

Conversely, oxidation of the aldehyde group to a carboxylic acid can be accomplished using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. This transformation involves the conversion of the carbon-hydrogen bond of the aldehyde into a carbon-oxygen bond.

Transformations Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another key functional group in the molecule that can undergo chemical modification. nih.gov

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring is a secondary amine and thus possesses a lone pair of electrons, making it nucleophilic. nih.gov This nucleophilicity allows for N-alkylation and N-acylation reactions.

N-alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or another suitable alkylating agent. nih.gov This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. For example, reaction with an allyl bromide in the presence of a base like potassium carbonate can lead to the corresponding N-allylpyrrolidine derivative. nih.gov

Ring Expansion or Contraction Strategies for Novel Heterocycles

The pyrrolidine ring within this compound represents a key structural motif that can be targeted for skeletal rearrangements to generate novel heterocyclic systems. While specific studies detailing ring expansion or contraction of this particular molecule are not extensively documented, established synthetic methodologies for pyrrolidine derivatives offer a predictive framework for such transformations.

Ring expansion strategies could potentially be employed to synthesize seven- or eight-membered nitrogen-containing heterocycles. One plausible approach involves the cleavage of one of the C-N bonds in the pyrrolidine ring, followed by the insertion of a two- or three-atom unit and subsequent recyclization. Another potential route could involve a Beckmann or a related rearrangement of a ketoxime derived from a functionalized pyrrolidine precursor.

Conversely, ring contraction strategies could lead to the formation of four-membered azetidine (B1206935) rings. nih.gov The Tiffeneau-Demjanov rearrangement or photochemical methods are known to facilitate the contraction of five-membered rings. For instance, a Pictet-Spengler-oxidative ring contraction, which has been used on tryptamine (B22526) derivatives, demonstrates a pathway for modifying nitrogen-containing rings to produce new heterocyclic structures. nih.gov The application of such strategies to derivatives of this compound could provide access to a diverse range of novel scaffolds for medicinal chemistry and materials science.

Stereoselective Modifications and Chiral Derivatization

The structure of this compound offers multiple avenues for stereoselective modifications, primarily centered around the aldehyde functional group and the pyrrolidine ring. The development of chiral derivatives is of significant interest, as the stereochemistry of pyrrolidine-containing molecules can profoundly influence their biological activity. nih.govmdpi.com

Aldehyde Group Modifications: The aldehyde is a prime site for asymmetric synthesis.

Asymmetric Reduction: The carbonyl can be reduced to a hydroxyl group using chiral reducing agents, such as those developed from borane (B79455) complexes with chiral oxazaborolidines (Corey-Bakshi-Shibata reduction), to yield an enantioenriched alcohol.

Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can be rendered stereoselective by the use of chiral ligands or additives, leading to the formation of chiral secondary alcohols.

Organocatalysis: Chiral pyrrolidine-based catalysts, such as proline and its derivatives, are known to effectively catalyze asymmetric aldol (B89426) and Mannich reactions. unibo.itnih.gov The aldehyde group of the title compound could act as a substrate in such reactions, allowing for the stereocontrolled formation of new C-C bonds.

Pyrrolidine Ring Modifications: While the parent pyrrolidine ring is achiral, functionalization at the 2-, 3-, or 4-positions can introduce stereocenters. Subsequent separation of diastereomers or enantiomers can be achieved using chiral chromatography or by derivatization with a chiral resolving agent. Chiral derivatizing agents, such as (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride, react with amines to form diastereomeric amides that can often be separated chromatographically. sigmaaldrich.com This approach could be applied to aminofunctionalized derivatives of the core molecule.

The following table summarizes potential stereoselective transformations:

Interactive Data Table: Potential Stereoselective Reactions

| Reaction Type | Functional Group Targeted | Potential Reagents/Catalysts | Product Type |

|---|---|---|---|

| Asymmetric Reduction | Aldehyde | Corey-Bakshi-Shibata (CBS) Reagent | Chiral Primary Alcohol |

| Asymmetric Alkylation | Aldehyde | RMgX with (-)-Sparteine | Chiral Secondary Alcohol |

| Asymmetric Aldol Reaction | Aldehyde | Proline, Diarylprolinol silyl (B83357) ethers | Chiral β-Hydroxy Aldehyde |

Reactivity of the Fluorine-Substituted Aromatic Nucleus

The aromatic ring of this compound is electronically complex, with its reactivity governed by the interplay of three distinct substituents: the fluorine atom, the pyrrolidinyl group, and the benzaldehyde moiety. This substitution pattern enables a range of transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

Subsequent Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is a suitable leaving group for nucleophilic aromatic substitution (SNAr), a reaction that is significantly facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the aldehyde group (-CHO) is in the ortho position. As a strong electron-withdrawing group, it activates the C-F bond toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the fluoride (B91410) ion to restore aromaticity. youtube.com A wide variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, providing a direct route to highly functionalized aromatic compounds. nih.govnih.gov The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often providing superior reactivity compared to other halogens. nih.govbyu.edu

Below are representative examples of SNAr reactions on activated fluoroarenes, illustrating the potential transformations applicable to this compound.

Interactive Data Table: Examples of SNAr Reactions with Fluoroarenes

| Fluoroarene Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Protein (N-terminal amine) | Mildly basic | Labeled Protein | libretexts.org |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF | 10-Arylphenothiazine | nih.gov |

| 2-Fluorobenzamide | 3-Methylindole | Cs₂CO₃, 1,4-Dioxane | N-Aryl Indole | nih.gov |

Electrophilic Aromatic Substitution at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) on the benzaldehyde ring is directed by the combined electronic effects of the existing substituents. The directing power of these groups must be considered to predict the regiochemical outcome.

Pyrrolidin-1-yl group: As a dialkylamino group, it is a powerful activating, ortho-, para-director due to strong +R (resonance) and -I (inductive) effects.

Fluorine atom: Halogens are deactivating yet ortho-, para-directing, due to a dominant -I effect and a weaker +R effect.

Aldehyde group: This is a deactivating, meta-director due to its strong -R and -I effects.

Considering the positions on the ring (C1-CHO, C2-F, C6-Pyrrolidinyl), the available positions for substitution are C3, C4, and C5. The powerful activating effect of the pyrrolidinyl group will dominate, directing incoming electrophiles to its ortho (C5) and para (C3) positions. The C4 position is meta to the activating pyrrolidinyl group and ortho to the deactivating aldehyde, making it less favorable. Between the C3 and C5 positions, the C5 position is sterically less hindered. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Functionalization at these positions can also be achieved through directed ortho-metalation followed by quenching with an electrophile. A related compound, 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, demonstrates that functionalization at the C4 position (para to the fluorine) is possible, likely through a borylation reaction. sigmaaldrich.com This suggests that under specific conditions, substitution at other positions can be achieved, providing access to tetra-substituted benzene (B151609) derivatives.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

While the C-F bond is the strongest carbon-halogen bond, its participation in metal-catalyzed cross-coupling reactions has become increasingly feasible, offering an alternative to traditional SNAr pathways. These reactions typically employ palladium, nickel, or iron catalysts to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Potential cross-coupling reactions for this compound include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create a C-C triple bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene.

The successful activation of the C-F bond often requires specialized ligands and reaction conditions due to its high bond dissociation energy. Iron-catalyzed multicomponent cross-coupling reactions have also emerged as a powerful method for the difunctionalization of alkenes, which could be adapted for aryl fluorides. chemrxiv.org These advanced methodologies expand the synthetic utility of this compound, enabling its incorporation into complex molecular architectures.

Mechanistic Investigations of Key Reactions Involving 2 Fluoro 6 Pyrrolidin 1 Yl Benzaldehyde

Elucidation of Reaction Mechanisms in SNAr Pathways

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. In the case of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde, the fluorine atom can act as a leaving group, allowing for the introduction of various nucleophiles. The presence of the aldehyde group, an electron-withdrawing group, ortho to the fluorine atom is expected to activate the ring towards nucleophilic attack.

The stepwise SNAr mechanism proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The attack of a nucleophile on the carbon atom bearing the fluorine atom leads to the formation of this intermediate, which is a key step in the reaction pathway. For this compound, the proposed formation of a Meisenheimer complex with a generic nucleophile (Nu-) is depicted below.

Table 1: Factors Influencing the Stability of Meisenheimer Complexes in SNAr Reactions

| Factor | Influence on Stability | Relevance to this compound |

| Electron-withdrawing Groups (EWGs) | Stabilize the negative charge through resonance and induction. | The ortho-aldehyde group acts as an effective EWG. |

| Leaving Group | A more electronegative leaving group can stabilize the transition state leading to the intermediate. | Fluorine is a highly electronegative leaving group. |

| Nucleophile | Stronger nucleophiles lead to faster formation of the complex. | The nature of the attacking nucleophile will influence the reaction rate. |

| Solvent | Polar aprotic solvents can solvate the cation and stabilize the anionic intermediate. | Solvent choice is a critical parameter in experimental design. |

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-determining step (RDS). nih.gov In a typical stepwise SNAr reaction, the formation of the Meisenheimer complex is often the slow, rate-determining step, while the subsequent elimination of the leaving group is fast. epa.gov

For the reaction of this compound with a nucleophile, the rate law would likely be second order, first order in the aromatic substrate and first order in the nucleophile, which is consistent with the formation of the Meisenheimer complex being the RDS. nih.govepa.gov

Rate = k[this compound][Nucleophile]

While specific kinetic data for this compound is scarce, studies on similar 2-fluorobenzaldehydes and related systems can provide valuable benchmarks. byu.edu The reaction rates are influenced by the nature of the nucleophile, the solvent, and the temperature. Brønsted-type plots, which correlate the reaction rate with the basicity of the nucleophile, can offer further mechanistic insights. nih.gov

Table 2: Expected Trends in Kinetic Parameters for the SNAr Reaction

| Parameter | Expected Influence on Reaction Rate |

| Nucleophilicity | Increased nucleophilicity leads to a higher reaction rate. |

| Solvent Polarity | Polar aprotic solvents generally accelerate the reaction. |

| Temperature | Higher temperatures increase the reaction rate, following the Arrhenius equation. |

| Leaving Group Ability | For SNAr, the trend is often F > Cl > Br > I, as the C-F bond is more polarized, making the carbon more electrophilic. |

Mechanistic Studies of Aldehyde and Pyrrolidine-Mediated Transformations

The aldehyde and pyrrolidine (B122466) functionalities in this compound can participate in a variety of transformations. Mechanistic studies of these reactions are key to understanding the molecule's broader reactivity profile.

Studies on ortho-aminobenzaldehydes have shown that they can undergo condensation reactions with secondary amines like pyrrolidine to form cyclic aminals. nih.govnih.gov This transformation involves an intramolecular redox process. The reaction is thought to proceed through the initial formation of an N,O-acetal, followed by the elimination of water to form an azaquinone methide intermediate. nih.gov This intermediate then undergoes a proton transfer and subsequent ring-closure to yield the aminal product. nih.gov This pathway highlights the cooperative reactivity of the ortho-amino and aldehyde groups.

The aldehyde group can also undergo typical carbonyl reactions such as nucleophilic addition, reduction, and oxidation. wikipedia.org The pyrrolidine moiety, a secondary amine, can act as a nucleophile or a base, and its presence can influence the reactivity of the aldehyde group through intramolecular interactions. researchgate.netlibretexts.orgoxfordsciencetrove.com

Role of Catalysis in Enhancing Reaction Efficiency and Stereoselectivity

Catalysis can play a pivotal role in improving the efficiency and selectivity of reactions involving this compound. Both the SNAr reaction and transformations involving the aldehyde and pyrrolidine groups can be influenced by catalysts.

In the context of SNAr reactions, while they are often facilitated by the inherent electronic properties of the substrate, certain catalysts can enhance the reaction rate, especially for less activated systems. nih.gov Photoredox catalysis, for instance, has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes. nih.gov

For reactions involving the aldehyde and pyrrolidine moieties, organocatalysis is a particularly relevant field. Pyrrolidine-based structures are well-known organocatalysts for a wide range of asymmetric transformations. nih.govbeilstein-journals.org The pyrrolidine unit in the target molecule could potentially act as an intramolecular catalyst or a directing group in certain reactions. Furthermore, external chiral catalysts can be employed to achieve stereoselective transformations of the aldehyde group, such as asymmetric aldol (B89426) or Michael additions. nih.gov The development of stereoselective reactions is of great importance in the synthesis of chiral molecules. x-mol.comacs.orgnih.gov

Table 3: Potential Catalytic Approaches for Transformations of this compound

| Reaction Type | Potential Catalytic Strategy | Expected Outcome |

| SNAr Reaction | Photoredox Catalysis | Enhanced rate of nucleophilic substitution, especially with less reactive nucleophiles. |

| Aldehyde Addition | Chiral Organocatalysis (e.g., using proline derivatives) | Enantioselective formation of new stereocenters. |

| Aldol Reaction | Pyrrolidine-based Organocatalysis | Asymmetric synthesis of β-hydroxy carbonyl compounds. |

| Michael Addition | Pyrrolidine-based Organocatalysis | Enantioselective 1,4-addition to α,β-unsaturated systems. |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of the molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the structure and energy of molecules. nih.gov For 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to identify the most stable geometric arrangements, or conformers. nih.govresearchgate.net The analysis focuses on the rotational barriers and potential energy surfaces associated with the aldehyde and pyrrolidine (B122466) substituents. researchgate.net

Table 1: Illustrative Conformational Parameters from DFT Analysis

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Dihedral Angle (F-C2-C1-C=O) | The angle defining the orientation of the aldehyde group relative to the fluorine atom. | A value near 180° would indicate a more stable trans conformation. |

| Dihedral Angle (N-C6-C1-C=O) | The angle defining the orientation of the pyrrolidine group relative to the aldehyde group. | This value indicates the degree of steric hindrance and electronic interaction between the two substituents. |

| Relative Energy (kcal/mol) | The energy difference between various stable conformers. | The conformer with the lowest energy (e.g., 0.00 kcal/mol) is the most stable ground state. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the pyrrolidine group, which acts as a strong electron-donating group. The LUMO, conversely, is likely centered on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the carbonyl carbon. researchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis is instrumental in predicting how the molecule will interact with electrophiles and nucleophiles. numberanalytics.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. A higher value indicates a stronger tendency to donate electrons to an electrophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. A lower value indicates a stronger tendency to accept electrons from a nucleophile. |

| HOMO-LUMO Energy Gap | Egap | Indicates kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity. |

Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

In an MEP map of this compound, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected around the electronegative oxygen atom of the carbonyl group. nih.gov

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential would be localized on the hydrogen atoms, particularly the aldehyde proton. researchgate.net

Zero Potential (Green): These regions are neutral.

The MEP map provides valuable insights into how the molecule will interact with other molecules, guiding the understanding of non-covalent interactions, hydrogen bonding, and sites of potential chemical reactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Assignment and Confirmation

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for validating experimentally determined structures. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations, when compared with experimental spectra, can confirm the assignments of specific protons and carbons in the molecule's structure. semanticscholar.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net The computed frequencies correspond to specific bond stretching, bending, and torsional modes (e.g., C=O stretch, C-F stretch, C-H bend). Comparing the calculated IR spectrum with the experimental one helps in the assignment of absorption bands and confirms the presence of key functional groups. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions, such as π→π* and n→π*, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. nih.gov

Table 3: Example of Theoretical vs. Experimental Spectroscopic Data Correlation

| Spectroscopy | Calculated Parameter | Experimental Correlation |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | Confirms the electronic environment of each carbon atom. |

| IR | Vibrational Frequency (cm⁻¹) | Assigns absorption bands to specific functional groups (e.g., C=O band around 1700 cm⁻¹). |

| UV-Vis | Max Absorption Wavelength (λmax) | Identifies the electronic transitions responsible for UV-Vis absorption. |

Theoretical Studies of Reactivity and Reaction Mechanisms (e.g., energy profiles of reaction pathways)

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. researchgate.net The height of the energy barrier from reactants to the transition state determines the activation energy, which is a key factor governing the reaction rate. These studies provide a molecular-level understanding of how bonds are formed and broken, explaining the regioselectivity and stereoselectivity of reactions involving the title compound. researchgate.net

In Silico Approaches to Structure-Reactivity Relationships

In silico methods use computational calculations to establish relationships between a molecule's structure and its chemical reactivity. nih.gov This is often achieved by calculating a series of global reactivity descriptors derived from FMO energies. nih.gov These descriptors quantify the chemical behavior of the molecule as a whole.

Table 4: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

These in silico approaches provide a quantitative framework for comparing the reactivity of this compound with other related compounds, aiding in the rational design of molecules with specific desired properties. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzaldehyde |

Applications of 2 Fluoro 6 Pyrrolidin 1 Yl Benzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde makes it an important precursor for the synthesis of intricate organic structures. The aldehyde group can undergo a variety of classical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, while the pyrrolidine (B122466) and fluoro-substituted aromatic ring can be modified or incorporated into larger molecular frameworks.

Derivatization is a key process where a compound is transformed into a more complex product through a chemical reaction. The pyrrolidine ring, a saturated nitrogen heterocycle, is a particularly valuable scaffold in medicinal chemistry. nih.gov The modification of compounds like this compound allows for the creation of new chemical entities with potential biological activity. These derivatization reactions can target the aldehyde, the aromatic ring, or the pyrrolidine moiety to build diverse molecular architectures.

For example, the aldehyde functional group is a prime site for derivatization. It can be converted into other functional groups or used to connect to other molecular fragments. This flexibility is crucial for developing libraries of compounds for drug discovery and other applications. One significant application of such scaffolds is in the synthesis of kinase inhibitors, which are critical in cancer therapy and other diseases. The pyrrolidine group can interact with key residues in kinase active sites, contributing to the selectivity and potency of the inhibitor. nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Functional Group | Application Area |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | Pharmaceutical Scaffolds |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Complex Molecule Synthesis |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | Building Block Elongation |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base or Acid Catalyst | α,β-Unsaturated Carbonyl | C-C Bond Formation |

The structure of this compound is well-suited for the synthesis of polycyclic and heterocyclic systems, which are foundational structures in many natural products and pharmaceutical agents. beilstein-journals.org The aldehyde can participate in cyclization reactions to form new rings, while the existing pyrrolidine ring serves as a built-in heterocyclic component.

Multi-component reactions (MCRs) are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Benzaldehyde (B42025) derivatives are common components in MCRs, such as the Biginelli or Hantzsch reactions, which produce dihydropyrimidines and dihydropyridines, respectively. The presence of the fluoro and pyrrolidinyl substituents can influence the reactivity and stereoselectivity of these reactions, leading to novel heterocyclic frameworks. These frameworks are of significant interest due to their wide range of biological activities. beilstein-journals.org

Role in the Development of Organocatalytic Systems Derived from Pyrrolidine

The pyrrolidine scaffold is a privileged motif in the field of asymmetric organocatalysis. nih.govunibo.it Chiral pyrrolidine derivatives, most famously proline and its analogues, are highly effective catalysts for a wide range of enantioselective transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. nih.govunibo.it These catalysts operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

While direct use of this compound as a catalyst is not its primary role, it serves as a valuable precursor for synthesizing more complex pyrrolidine-based organocatalysts. nih.gov Synthetic strategies often involve modifying aldehydes to introduce chiral centers and other functional groups necessary for catalytic activity. nih.gov For instance, the aldehyde could be used as a handle to attach chiral auxiliaries or other sterically demanding groups that can control the stereochemical outcome of a catalyzed reaction. The development of new, tunable organocatalysts is an active area of research, aimed at improving efficiency, selectivity, and substrate scope. nih.govbeilstein-journals.org

Table 2: Common Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

| Reaction Name | Substrates | Key Intermediate | Typical Product |

|---|---|---|---|

| Aldol Reaction | Aldehyde + Ketone | Enamine | β-Hydroxy Ketone |

| Michael Addition | Aldehyde/Ketone + α,β-Unsaturated Carbonyl | Enamine | 1,5-Dicarbonyl Compound |

| Mannich Reaction | Aldehyde + Ketone + Imine | Enamine | β-Amino Carbonyl Compound |

Utility in Material Science and Advanced Functional Compound Synthesis

The application of this compound extends beyond traditional organic synthesis into the realm of material science and the creation of advanced functional compounds. Its structural features can be exploited to synthesize molecules with specific electronic, optical, or biological properties.

In the development of functional compounds, this benzaldehyde derivative can be a building block for molecules targeting biological systems. For example, it has been identified as an intermediate in the synthesis of potent and selective kinase inhibitors. nih.gov The pyrrolidine and fluorinated phenyl groups are common features in many FDA-approved kinase inhibitors, where they contribute to binding affinity and selectivity. The ability to systematically modify the structure through derivatization allows for the fine-tuning of a compound's pharmacological profile. The rigidity of such scaffolds is often a desirable trait in designing potent inhibitors. nih.gov

The aromatic nature of the compound also suggests potential applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs), dyes, or molecular sensors. The electronic properties of the benzene (B151609) ring can be modulated by the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom and aldehyde group, potentially leading to materials with interesting photophysical characteristics.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Findings

The study of 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde and its analogs is situated within the broader context of ortho-aminobenzaldehydes, which are recognized as crucial intermediates in the synthesis of dyes, fine chemicals, and pharmaceuticals. guidechem.comgoogle.com These compounds are particularly valuable as precursors for quinoline-based drugs with anti-inflammatory and antiviral properties. guidechem.com The core structure of this compound, featuring an aldehyde, a secondary amine, and a fluorine atom on an aromatic ring, presents a unique combination of reactive sites.

Current synthetic approaches to similar ortho-aminobenzaldehydes often involve the reduction of the corresponding ortho-nitrobenzaldehyde. google.com While specific high-yield synthesis routes for this compound are not extensively detailed in publicly available literature, the general methodology suggests that nucleophilic aromatic substitution of a di-fluoro precursor with pyrrolidine (B122466), followed by formylation or manipulation of an existing functional group, would be a plausible route.

Research has demonstrated that ortho-aminobenzaldehydes can undergo interesting condensation reactions. For instance, they can react with secondary amines like pyrrolidine to form aminals, a process that involves the formation of a C-N bond at the alpha-carbon of the amine. nih.gov The presence of the fluorine atom at the ortho position in this compound likely influences the electronic properties and reactivity of both the aldehyde and the pyrrolidine moieties, a key area for further investigation. The aldehyde group itself is a versatile handle for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Unexplored Reactivity Patterns and Emerging Synthetic Opportunities

The unique substitution pattern of this compound opens up numerous avenues for exploring novel reactivity. The interplay between the electron-donating pyrrolidine group and the electron-withdrawing fluorine and aldehyde groups could lead to unique reactivity at the aromatic ring.

Unexplored Reactivity:

Intramolecular Cyclization Reactions: The proximity of the aldehyde and the pyrrolidine nitrogen could be exploited to synthesize novel heterocyclic scaffolds through intramolecular cyclization reactions, potentially triggered by various catalysts or reaction conditions.

Directed C-H Functionalization: The aldehyde or the pyrrolidine group could act as a directing group for ortho C-H functionalization, allowing for the introduction of new substituents onto the benzene (B151609) ring with high regioselectivity. nih.govmdpi.com This would provide a powerful tool for rapidly building molecular complexity.

Reactivity of the Fluoro Group: While often considered relatively inert, the fluorine atom could potentially be displaced under specific nucleophilic aromatic substitution conditions, especially given the activating effect of the ortho-aldehyde group.

Emerging Synthetic Opportunities:

The development of new synthetic methods offers exciting possibilities for the utilization of this compound. nih.gov One-pot reduction/cross-coupling procedures, for example, could be adapted to functionalize the aldehyde group with a wide range of nucleophiles. acs.orgrug.nlresearchgate.net

| Potential Reaction Type | Description | Potential Outcome |

| Pictet-Spengler Reaction | Intramolecular cyclization following condensation with a suitable partner. | Synthesis of novel fused heterocyclic systems. |

| Friedländer Annulation | Reaction with a ketone containing an α-methylene group. | Formation of substituted quinolines. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, or Sonogashira coupling at the aromatic ring (if converted to a halide or triflate). | Introduction of diverse aryl, amino, or alkynyl groups. |

Potential for Novel Applications and Advanced Derivatization Strategies

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry and materials science. Aminobenzaldehydes are known precursors to a wide array of pharmaceuticals, including antibiotics and anti-inflammatory drugs. ontosight.aiontosight.ai

Potential Applications:

Scaffold for Bioactive Molecules: The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The pyrrolidine moiety is a common feature in many natural products and pharmaceuticals.

Precursor to Fluorescent Probes: The conjugated system of the aromatic ring and the aldehyde could be extended through derivatization to create novel fluorophores for use in bioimaging and sensing applications.

Building Block for N-Heterocycles: This compound is a prime candidate for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and quinazolines, which are known to exhibit a broad range of biological activities. mdpi.com

Advanced Derivatization Strategies:

Further modification of this compound can lead to a diverse range of new chemical entities.

| Functional Group | Derivatization Strategy | Potential New Compounds |

| Aldehyde | Reductive amination, Wittig reaction, Knoevenagel condensation | Substituted amines, alkenes, α,β-unsaturated systems |

| Pyrrolidine Nitrogen | N-acylation, N-alkylation | Amides, tertiary amines |

| Aromatic Ring | Electrophilic aromatic substitution, metal-catalyzed cross-coupling | Halogenated, nitrated, or arylated derivatives |

Derivatization of the aldehyde group with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine could also be explored for analytical purposes. nih.gov

Integration with Emerging Synthetic Methodologies and Technologies

The synthesis and derivatization of this compound could be significantly advanced by leveraging modern synthetic technologies.

Flow Chemistry: Continuous flow reactors could enable safer and more efficient synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. This technology allows for precise control over reaction parameters, leading to improved yields and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of this molecule, such as C-H functionalization or the generation of radical intermediates for novel bond formations. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of different sites on the molecule, guiding the rational design of new reactions and derivatization strategies. This can help in understanding the electronic effects of the substituents and in predicting the feasibility of proposed reaction pathways.

High-Throughput Experimentation (HTE): HTE techniques can be used to rapidly screen a wide range of reaction conditions and catalysts for the derivatization of this compound, accelerating the discovery of new and useful compounds.

By embracing these emerging technologies, the full synthetic potential of this compound can be unlocked, paving the way for the discovery of new materials and therapeutic agents.

Q & A

Q. What is a reliable laboratory synthesis protocol for 2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde?

A high-yield synthesis involves reacting 2-fluorobenzaldehyde with pyrrolidine in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base. The reaction is monitored via TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, and purified under reduced pressure. This method achieves a 93% yield, with characterization by -NMR (δ 10.01 ppm for the aldehyde proton) and elemental analysis .

| Parameter | Value/Description |

|---|---|

| Solvent | DMF |

| Temperature | 150°C |

| Reaction Time | 20 hours |

| Yield | 93% |

| Key -NMR | 10.01 ppm (s, CHO), 3.33–3.30 ppm (m, pyrrolidine CH) |

Q. How should researchers handle and store this compound safely?

The compound is acutely toxic (oral, dermal, inhalation) and causes severe eye/skin irritation. Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid dust formation. Store in a cool, dry place away from oxidizers and acids. Spills require immediate evacuation, containment with inert absorbents, and disposal via certified waste management .

Q. What analytical methods are recommended for purity assessment?

- TLC : Monitor reaction progress using ethyl acetate/hexane (1:3) as the mobile phase.

- NMR : Confirm structural integrity via -NMR (aldehyde proton at ~10 ppm) and -NMR (carbonyl carbon at ~190 ppm).

- Elemental Analysis : Verify nitrogen content (~7.5–8.0%) to assess purity .

Advanced Research Questions

Q. How does this compound act as a temporary directing group (TDG) in C–H functionalization?

The electron-deficient fluorine and pyrrolidine moieties enhance coordination with transition metal catalysts (e.g., Pd), enabling meta-selective C–H activation in aromatic amines. The aldehyde group acts as a transient anchor, which is removed post-functionalization without additional steps. This method achieves >90% selectivity in meta-arylation/alkylation reactions .

Q. What role does temperature play in optimizing its synthesis?

Elevated temperatures (150°C) accelerate nucleophilic aromatic substitution (SNAr) between 2-fluorobenzaldehyde and pyrrolidine. Lower temperatures (<100°C) result in incomplete substitution, while excessive heat (>160°C) promotes side reactions (e.g., aldol condensation). Kinetic studies suggest an optimal activation energy of ~85 kJ/mol for this system .

Q. How can conformational analysis inform its reactivity in catalysis?

The rotational barrier of the aldehyde group (~8–10 kcal/mol) and pyrrolidine ring puckering influence steric accessibility. High-resolution FTIR and microwave spectroscopy reveal torsional modes (20–50 cm) that correlate with catalytic activity. Computational studies (DFT) predict enhanced reactivity when the aldehyde plane is orthogonal to the aromatic ring .

Q. What are its applications in pharmaceutical intermediate synthesis?

It serves as a precursor for kinase inhibitors (e.g., Pacritinib derivatives). In a multi-step synthesis, the aldehyde is converted to an aniline intermediate via reductive amination, followed by cross-coupling with heterocyclic scaffolds. This route achieves a 13% overall yield in preclinical trials .

Methodological Notes

- Contradictions in Data : Discrepancies in rotational barrier values (theoretical vs. experimental) highlight the need for combined spectroscopic and computational validation .

- Safety vs. Reactivity : While DMF enhances reaction rates, its toxicity necessitates substitution with safer solvents (e.g., DMAc) in scaled-up protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.